4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid

Catalog No.
S575472
CAS No.
133933-81-0
M.F
C8H10ClNO2S
M. Wt
219.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid

CAS Number

133933-81-0

Product Name

4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid

IUPAC Name

4-amino-3-(5-chlorothiophen-2-yl)butanoic acid

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

InChI

InChI=1S/C8H10ClNO2S/c9-7-2-1-6(13-7)5(4-10)3-8(11)12/h1-2,5H,3-4,10H2,(H,11,12)

InChI Key

CDFQDLUHBLZCGL-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Cl)C(CC(=O)O)CN

Synonyms

4-ACTBA, 4-amino-3-(5-chloro-2-thienyl)butyric acid

Canonical SMILES

C1=C(SC(=C1)Cl)C(CC(=O)O)CN

Description

The exact mass of the compound 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid is an organic compound characterized by the molecular formula C8_8H10_{10}ClNO2_2S. This compound is a derivative of butanoic acid, featuring an amino group at the fourth carbon position and a 5-chlorothiophen-2-yl group at the third position. The presence of the chlorine atom in the thiophene ring significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields of research.

, which can be categorized as follows:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common reagents used for oxidation include potassium permanganate (KMnO4_4) and hydrogen peroxide (H2_2O2_2) under acidic conditions.

Reduction: This compound can be reduced to yield various derivatives with different functional groups. Palladium on carbon (Pd/C) under hydrogen atmosphere or sodium borohydride (NaBH4_4) are typical reducing agents employed.

Substitution: The chlorine atom in the thiophene ring can undergo nucleophilic substitution reactions with amines or thiols, facilitated by a base such as sodium hydroxide (NaOH).

Major Products

  • Oxidation: Formation of nitroso or nitro derivatives.
  • Reduction: Formation of amino derivatives.
  • Substitution: Formation of substituted thiophene derivatives.

The biological activity of 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid has been investigated for its potential therapeutic properties. Studies suggest that it may exhibit antimicrobial and anti-inflammatory effects. Its mechanism of action likely involves interactions with biological macromolecules through hydrogen bonding and π-π interactions due to the thiophene ring, potentially modulating enzyme or receptor activities.

The synthesis of 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid typically involves several key steps:

  • Starting Material Preparation: The synthesis begins with 2-chlorothiophene, which is chlorinated to obtain 5-chloro-2-thiophenyl chloride.
  • Formation of Intermediate: This intermediate is reacted with nitromethane in the presence of sodium hydroxide to produce 3-(5-chlorothiophen-2-yl)nitropropane.
  • Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
  • Hydrolysis: Finally, hydrolysis of the intermediate yields 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid.

4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid has diverse applications in various fields:

  • Chemistry: Serves as a building block in organic synthesis for constructing more complex molecules.
  • Biology: Explored for its potential biological activities, particularly in antimicrobial and anti-inflammatory research.
  • Medicine: Investigated for drug development, especially in designing new therapeutic agents.
  • Industry: Utilized in synthesizing specialty chemicals and materials .

Research on interaction studies involving 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid has focused on its binding affinity to various biological targets. Its amino group can form hydrogen bonds with proteins, while the thiophene ring may engage in π-π stacking interactions, influencing the activity of enzymes or receptors relevant to disease mechanisms.

Several compounds share structural similarities with 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid, including:

Compound NameMolecular FormulaUnique Features
4-Amino-3-(2-thienyl)butanoic acidC8_8H10_{10}NOSLacks chlorine; different biological activity
β-(5-Chloro-2-thienyl)GABAC8_8H10_{10}ClNO2_2SSimilar structure; different pharmacological profile
4-Amino-3-(5-bromothiophen-2-yl)butanoic acidC8_8H10_{10}BrNO2_2SBromine instead of chlorine; varied reactivity

These compounds highlight the uniqueness of 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid, particularly due to its specific chlorine substitution, which affects both its chemical behavior and biological interactions .

XLogP3

-1.1

Other CAS

133933-81-0

Dates

Modify: 2023-07-17

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